molecular formula C14H12FN3 B1312142 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine CAS No. 89185-47-7

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine

Cat. No. B1312142
CAS RN: 89185-47-7
M. Wt: 241.26 g/mol
InChI Key: OXFDLBOOZOCENF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Molecular Structure Analysis

Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Chemical Reactions Analysis

The synthesis of this scaffold involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .

Scientific Research Applications

Cytotoxic Activity and CDK Inhibitor Activity

The compound has been explored for its potential in medicinal chemistry, particularly in relation to its cytotoxic activity and CDK inhibitor activity. It has been found that the isosteric replacement of methyl groups by trifluoromethyl groups and the substitution of the 2-methylimidazo[1,2-a]pyridin-3-yl scaffold by quinolin-4-yl or quinolin-3-yl moieties can influence these activities. Notably, certain quinolin-4-yl-substituted compounds present significant cytotoxic activity and are effective and selective against CDK1/CycA than against CDK2/CycB (Vilchis-Reyes et al., 2010).

Fluorescent Property

The compound's core, imidazo[1,2-a]pyridine, has been studied for its fluorescent properties. The introduction of substituents in the heterocycle and phenyl rings has been shown to affect luminescent properties. 3-Hydroxymethyl imidazo[1,2-a]pyridines, a related compound, have been found to fluoresce more intensely than their pyrimidine counterparts, suggesting potential applications in biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

Chemical Reactivity

The chemical reactivity of similar compounds, such as imidazo[1,2-a]pyridinyl-chalcone series, has been characterized using quantum chemistry methods. Understanding the local nucleophilicity and electrophilicity of these compounds can be crucial for organic synthesis and medicinal chemistry where the molecular hybridization strategy is often utilized to enhance biological activities (Konaté et al., 2021).

Synthesis and Characterization

The synthesis and characterization of related compounds, such as N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives, have been documented. Such research typically includes methods like 1H-NMR, 13C-NMR, FT-IR, and LC-MS analysis to identify and understand the properties of these compounds (Achugatla et al., 2017).

properties

IUPAC Name

2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3/c1-9-3-2-8-18-13(16)12(17-14(9)18)10-4-6-11(15)7-5-10/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFDLBOOZOCENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415400
Record name 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine

CAS RN

89185-47-7
Record name Imidazo[1,2-a]pyridin-3-amine, 2-(4-fluorophenyl)-8-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89185-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.